2-(2,2-Difluoroethoxy)-1,3-benzoxazole
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Overview
Description
2-(2,2-Difluoroethoxy)-1,3-benzoxazole is a chemical compound characterized by the presence of a benzoxazole ring substituted with a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 2,2-difluoroethanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. Common dehydrating agents used in this synthesis include phosphorus oxychloride and thionyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethoxy)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and hydrophobicity
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2-Difluoroethoxy)benzene
- 2-(2,2-Difluoroethoxy)-1-methylbenzimidazole
Comparison: Compared to these similar compounds, 2-(2,2-Difluoroethoxy)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c10-8(11)5-13-9-12-6-3-1-2-4-7(6)14-9/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLLRRBNNSAGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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